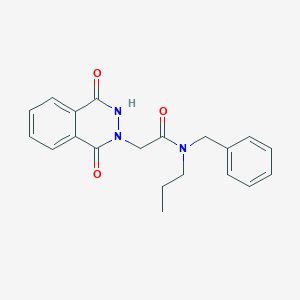
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MPPC is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a probe to study the binding of ligands to proteins. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. However, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be challenging to purify, which can be a limitation. Another limitation is that N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential future directions for research on N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential use as a building block for the synthesis of new materials with novel properties. Additionally, further studies on the mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide could lead to the development of more effective anti-inflammatory and analgesic agents.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be synthesized using different methods, including the reaction of 2-acetylpyridine with 3-methylpyrazole in the presence of a base, or by the reaction of 2-chloronicotinic acid with 3-methylpyrazole in the presence of a coupling agent. The resulting compound is then purified using column chromatography.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-5-9(13-14)12-10(15)8-4-2-3-6-11-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUAIGROAJSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)
![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)




![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)